Potassium N-Cocoyl Glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium N-Cocoyl Glycinate is an anionic surfactant derived from the amino acid glycine and coconut fatty acids. It is known for its mildness and hypoallergenic properties, making it a popular ingredient in personal care products such as shampoos, body washes, and facial cleansers .

Preparation Methods

Potassium N-Cocoyl Glycinate is synthesized through a reaction involving coconut oil and glycine. The coconut oil is hydrolyzed to break it down into its fatty acid components. These fatty acids are then combined with glycine and neutralized with potassium hydroxide, resulting in this compound . The reaction typically occurs at a temperature of around 60°C .

Chemical Reactions Analysis

Potassium N-Cocoyl Glycinate primarily undergoes reactions typical of surfactants. It can react with strong oxidizing agents, leading to combustion and the formation of carbon monoxide and carbon dioxide . It is stable under normal conditions but can be combustible in its solid form . The compound is also known for its excellent solubility in water and high foaming power under neutral to alkaline conditions .

Scientific Research Applications

Potassium N-Cocoyl Glycinate has a wide range of applications in scientific research and industry:

Personal Care Products: It is used as a detergent, foaming agent, emulsifier, solubilizer, and dispersing agent in products like shampoos, body washes, facial cleansers, and toothpaste

Industrial Cleaning: It is employed as a detergent and rust inhibitor in industrial cleaning applications.

Cosmetic Industry: Its mildness and hypoallergenic properties make it suitable for sensitive skin and baby products.

Contact Lens Cleaners: It is used in specialized products such as contact lens cleaners due to its gentle action.

Mechanism of Action

Potassium N-Cocoyl Glycinate works by reducing the surface tension between oil and water, allowing them to mix and be easily rinsed away. This helps remove dirt, oil, and other impurities from the skin and hair while providing a gentle and moisturizing effect . It has an excellent synergistic effect with fatty acid soaps and salts, increasing foam volume and retention .

Comparison with Similar Compounds

Potassium N-Cocoyl Glycinate is often compared with other surfactants such as:

Sodium Cocoyl Glycinate: Similar in structure and function, but uses sodium instead of potassium.

Sodium Lauryl Sulfate: A more common surfactant but harsher on the skin compared to this compound.

Cocamidopropyl Betaine: Another mild surfactant derived from coconut oil, often used in conjunction with this compound for enhanced foaming and cleansing properties

This compound stands out due to its mildness, hypoallergenic properties, and excellent compatibility with other surfactants, making it a preferred choice in formulations for sensitive skin .

Biological Activity

Potassium N-Cocoyl Glycinate (KCGl) is an anionic surfactant derived from glycine and coconut fatty acids. It is primarily used in cosmetic formulations for its mildness and effectiveness as a detergent, emulsifier, and foaming agent. This article delves into the biological activity of KCGl, examining its safety profile, antimicrobial properties, and potential applications in various industries.

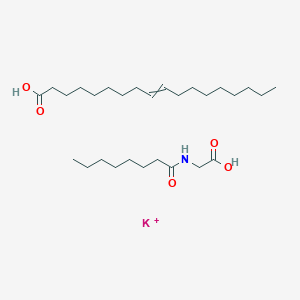

- Chemical Structure : KCGl is a potassium salt of N-cocoyl glycinate, characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.

- Solubility : It exhibits excellent solubility in neutral to alkaline conditions and maintains high foaming power across various concentrations .

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety of KCGl:

- Skin Irritation : Studies indicate that KCGl is slightly irritating at concentrations up to 5%, with higher concentrations potentially causing irritation .

- Eye Irritation : Similar results were observed for eye irritation, where it was deemed irritating at 5% concentration .

- Sensitization : No evidence of sensitization was found in guinea pig tests at concentrations up to 2.5% .

- Mutagenicity : KCGl has shown non-mutagenic properties in bacterial reverse mutation tests, indicating that it does not pose a significant risk of genetic damage .

Case Study Data

A comprehensive review of KCGl's biological effects highlighted its low toxicity profile. In a study involving repeated exposure in animal models, no significant adverse effects were observed, reinforcing its safety for use in consumer products .

Antimicrobial Activity

KCGl exhibits notable antimicrobial properties, making it a valuable ingredient in personal care products:

- Mechanism of Action : The antimicrobial activity is attributed to its cationic nature, which disrupts microbial cell membranes. This mechanism is particularly effective against Gram-positive bacteria due to the interaction between the surfactant's hydrophobic tails and the lipid bilayer of bacterial membranes .

- Comparative Efficacy : Studies have shown that KCGl demonstrates superior antibacterial activity when compared to conventional surfactants like sodium dodecyl sulfate (SDS), particularly at lower temperatures .

| Surfactant Type | Antibacterial Activity | Foaming Power | Application Areas |

|---|---|---|---|

| This compound | High | Excellent | Cosmetics, shampoos, cleansers |

| Sodium Dodecyl Sulfate | Moderate | High | General detergents |

Applications in Industry

KCGl's unique properties allow it to be utilized across various sectors:

- Cosmetics : Due to its mildness and ability to enhance foam retention, it is commonly found in facial cleansers, shampoos, and body washes.

- Laundry Detergents : Its effective cleaning capabilities make it suitable for formulations aimed at removing stains while being gentle on fabrics .

- Pharmaceuticals : Research indicates potential applications in drug delivery systems due to its surfactant properties that can enhance solubility and bioavailability of active ingredients .

Properties

CAS No. |

301341-58-2 |

|---|---|

Molecular Formula |

C28H53KNO5+ |

Molecular Weight |

522.8 g/mol |

IUPAC Name |

potassium;octadec-9-enoic acid;2-(octanoylamino)acetic acid |

InChI |

InChI=1S/C18H34O2.C10H19NO3.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-9(12)11-8-10(13)14;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-8H2,1H3,(H,11,12)(H,13,14);/q;;+1 |

InChI Key |

OPYCWZAISQDBFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCC(=O)NCC(=O)O.[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.